molecular formula C11H7N3OS2 B2736287 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 338760-49-9

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide

Cat. No. B2736287
M. Wt: 261.32
InChI Key: ZBDHKQLMPKJZQB-UHFFFAOYSA-N
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Description

The compound “5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide” is a complex organic molecule that contains several functional groups, including a phenyl group, a thiazole ring, an oxadiazole ring, and a hydrosulfide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and oxadiazole rings suggests that the compound may have a planar structure, while the phenyl and hydrosulfide groups could add complexity to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The thiazole and oxadiazole rings might participate in electrophilic substitution reactions, while the hydrosulfide group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the hydrosulfide group might make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

  • Biomedical Importance of Indoles

    • Field : Biomedical Research .
    • Application : Indole derivatives have significant biological activity and are important in drug discovery and analysis .
    • Method : The synthesis of these compounds often involves the Hantzsch reaction .
    • Results : These compounds have been found to have diverse biological activity, making them valuable in the development of new drugs .
  • Drug Delivery Systems

    • Field : Pharmacology .
    • Application : The inclusion of similar compounds into cyclodextrin could offer the possibility of controlling drug delivery in biological systems .
    • Method : This involves the creation of a complex between the compound and cyclodextrin .
    • Results : This method could potentially extend the antispasmodic effect of the drug and reduce its toxicity .
  • Antitumor Activity

    • Field : Oncology .
    • Application : Certain indole derivatives, such as 3-(2-phenyl-1,3-thiazol-4-yl)-1 H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1 H-7-azaindoles, have been reported to have antitumor activity .
    • Method : These compounds are synthesized using the Hantzsch reaction .
    • Results : These compounds have shown potential in the development of new antitumor drugs .
  • Drug Synthesis

    • Field : Pharmaceutical Chemistry .
    • Application : Similar compounds are used in the synthesis of drugs .
    • Method : These compounds are often synthesized using various chemical reactions .
    • Results : The resulting drugs have various therapeutic applications .
  • Chemical Synthesis

    • Field : Organic Chemistry .
    • Application : Similar compounds are used in the synthesis of various organic compounds .
    • Method : These compounds are often synthesized using various chemical reactions .
    • Results : The resulting compounds have various applications in different fields .
  • Biochemical Processes

    • Field : Biochemistry .
    • Application : Compounds with heterocyclic rings are inextricably woven into the most basic biochemical processes of life .
    • Method : These compounds participate in various biochemical transformations as they are catalyzed by enzymes .
    • Results : Three of the twenty amino acids found in enzymes contain heterocyclic rings .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Future Directions

Further studies could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity under various conditions, and optimizing its synthesis .

properties

IUPAC Name

5-(2-phenyl-1,3-thiazol-4-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS2/c16-11-14-13-9(15-11)8-6-17-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDHKQLMPKJZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide

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